molecular formula C12H16O3S B7939218 3-(2,4-Dimethoxyphenyl)thiolan-3-ol

3-(2,4-Dimethoxyphenyl)thiolan-3-ol

Cat. No.: B7939218
M. Wt: 240.32 g/mol
InChI Key: GDUYHNLOMPJNLO-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at position 3 and a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-14-9-3-4-10(11(7-9)15-2)12(13)5-6-16-8-12/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUYHNLOMPJNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2(CCSC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 2,4-dimethoxyphenyl group is a common motif in bioactive molecules. Its electron-donating methoxy groups enhance aromatic ring resonance and polarizability, which can improve binding to biological targets. For example:

  • Chalcone Derivatives: (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits 38.16% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR), attributed to electrostatic interactions between its amino group and the enzyme .
  • Triazole Derivatives : 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids show modulated toxicity profiles predicted via computational models, highlighting the role of methoxy groups in toxicity pathways .

Core Ring Structure and Functional Groups

The thiolan-3-ol core differentiates this compound from related heterocycles:

  • Dithiolanes: 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane () replaces the hydroxyl group with a second sulfur atom, synthesized via thioacetalization with 98% yield.
  • Dioxolanes : 4-(3-Methoxyphenyl)-1,3-dioxolan-2-one () features an oxygen-containing ring and ester functionality, synthesized via cycloaddition. The absence of sulfur reduces nucleophilicity compared to thiolan-3-ol .
  • Thiophene Derivatives: (2,4-Dimethylthiophen-3-yl)methanol () shares a sulfur-containing aromatic ring but lacks the hydroxyl group, reducing hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Aromatic Substituents Key Functional Groups Notable Properties/Activities
3-(2,4-Dimethoxyphenyl)thiolan-3-ol Thiolan-3-ol 2,4-Dimethoxyphenyl Hydroxyl, Methoxy N/A (Data not reported)
(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one Chalcone 2,4-Dimethoxyphenyl Amino, Ketone 38.16% PfFd-PfFNR inhibition
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiolane Dithiolane 3,4,5-Trimethoxyphenyl Sulfur-Sulfur bond Synthesized via thioacetalization
4-(3-Methoxyphenyl)-1,3-dioxolan-2-one Dioxolane 3-Methoxyphenyl Ester 39% yield via cycloaddition

Table 2: Toxicity Predictions for Methoxy-Substituted Analogs

Compound Class Predicted LD50 (mg/kg) Key Structural Features Reference
2,4-Dimethoxyphenyl Triazoles > 2,000 Triazole-thioacetic acid esters
Chalcone Derivatives Not reported Amino-methoxy chalcones
Thiolan-3-ol Derivatives N/A Hydroxyl-thiolane core N/A

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